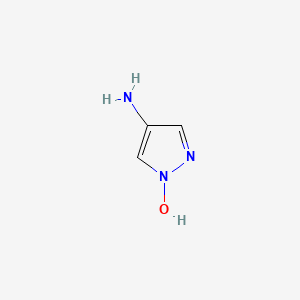

4-Amino-1H-pyrazol-1-ol

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Synthesis and Functional Molecule Design

Pyrazole derivatives are a cornerstone in modern chemical synthesis and the design of functional molecules due to their remarkable versatility and broad spectrum of biological activities. ijrpr.comresearchgate.net This class of heterocyclic compounds has proven to be a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring the pyrazole nucleus. rsc.orgtandfonline.comnih.gov The synthetic accessibility and the ability to readily functionalize the pyrazole ring at various positions allow for the creation of extensive and diverse chemical libraries. researchgate.netnih.gov

The significance of pyrazole derivatives extends across several key areas:

Medicinal Chemistry: Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties. ijrpr.comglobalresearchonline.netresearchgate.net The pyrazole ring's ability to act as a bioisosteric replacement for other functionalities and its capacity to form crucial hydrogen bonds with biological targets contribute to its success in drug discovery. nih.govmdpi.com Notably, several FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole moiety, highlighting its importance in targeted cancer therapies. nih.govmdpi.com

Agrochemicals: Pyrazole derivatives are integral to the development of modern agrochemicals, including pesticides and herbicides. royal-chem.comorientjchem.org Their efficacy in controlling pests and weeds has led to the commercialization of several pyrazole-based products. royal-chem.com

Materials Science: The unique photophysical and electronic properties of pyrazole derivatives have made them valuable in materials science. royal-chem.comjetir.org They are utilized in the development of fluorescent dyes, conductive polymers, and photovoltaic materials for solar energy applications. globalresearchonline.netroyal-chem.comjetir.org

Coordination Chemistry and Catalysis: Functionalized pyrazoles are frequently employed as ligands in coordination chemistry and metal-catalyzed reactions. nih.gov Their ability to coordinate with metal ions enhances the catalytic activity and selectivity of metal complexes used in various organic transformations. ijrpr.com

The table below summarizes the diverse applications of pyrazole derivatives:

| Application Area | Examples of Activities/Uses |

| Medicinal Chemistry | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Antidiabetic ijrpr.comglobalresearchonline.netresearchgate.net |

| Agrochemicals | Pesticides, Herbicides royal-chem.comorientjchem.org |

| Materials Science | Fluorescent Dyes, Conductive Polymers, Photovoltaic Materials globalresearchonline.netroyal-chem.comjetir.org |

| Catalysis | Ligands in metal-catalyzed reactions nih.gov |

The continuous exploration of new synthetic methodologies, including green chemistry approaches and multicomponent reactions, further expands the accessibility and diversity of pyrazole derivatives, ensuring their continued prominence in advanced chemical research. rsc.orgrsc.orgrsc.org

Overview of 4-Amino-1H-pyrazol-1-ol within the Aminopyrazole Class

Aminopyrazoles, a subclass of pyrazole derivatives characterized by the presence of an amino group on the pyrazole ring, represent an important class of heterocycles in medicinal chemistry. chim.itresearchgate.net The position of the amino group on the pyrazole ring—at the 3, 4, or 5 position—gives rise to distinct isomers with differing biological and chemical properties. researchgate.netnih.gov

Among the various aminopyrazole isomers, 4-aminopyrazoles have attracted attention for a range of biological activities, though they have been investigated to a lesser extent than their 3- and 5-amino counterparts. mdpi.com Within this specific subclass is the compound This compound .

This compound, with the chemical formula C₃H₅N₃O, is a heterocyclic organic compound belonging to the pyrazole family. ontosight.ainih.gov Its structure is defined by a five-membered pyrazole ring with an amino group (-NH₂) at the 4-position and a hydroxyl group (-OH) attached to one of the nitrogen atoms (N1). ontosight.ai

Structural and Chemical Information for this compound:

| Property | Value |

| Molecular Formula | C₃H₅N₃O |

| IUPAC Name | This compound |

| CAS Number | Not readily available |

| PubChem CID | 55285617 nih.gov |

| Key Functional Groups | Pyrazole ring, Amino group, Hydroxyl group |

Research into aminopyrazoles has revealed their potential as versatile frameworks for developing ligands for various biological targets, including enzymes and receptors. researchgate.net The aminopyrazole class of compounds has shown promise in the treatment of diseases like visceral and cutaneous leishmaniasis. dndi.org While specific detailed research findings on the biological activities of this compound are not extensively documented in the public domain, its structural relatives within the 4-aminopyrazole class have been investigated for various applications. mdpi.com For instance, derivatives of 4-aminopyrazole have been explored as intermediates in the synthesis of more complex molecules. a2bchem.combldpharm.com

The broader class of aminopyrazoles has been the subject of significant synthetic efforts, with various methods developed for their preparation and functionalization. chim.itresearchgate.net These synthetic strategies are crucial for accessing novel derivatives and exploring their structure-activity relationships. researchgate.net The study of specific isomers like this compound contributes to a deeper understanding of how the placement of functional groups on the pyrazole scaffold influences its chemical reactivity and biological potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-3-1-5-6(7)2-3/h1-2,7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHUHCITYRSRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Amino 1h Pyrazol 1 Ol and Its Derivatives

Classical Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed method for constructing the pyrazole (B372694) nucleus. nih.govmdpi.com This strategy involves the reaction of a bidentate nucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-biselectrophilic precursor, a molecule containing two electrophilic centers separated by one carbon atom. beilstein-journals.orgnih.gov

The reaction between hydrazine and 1,3-dicarbonyl compounds is a direct and rapid method for obtaining polysubstituted pyrazoles. nih.govmdpi.com This approach is versatile, utilizing various 1,3-biselectrophiles such as β-diketones, α,β-unsaturated ketones, and their derivatives. chim.itnih.govlongdom.org The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A common challenge is controlling regioselectivity when using substituted hydrazines, as two different regioisomers can be formed. nih.govmdpi.com However, conditions can be optimized. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide under acidic conditions afforded 1,5-disubstituted pyrazoles with high regioselectivity (98:2) and good yields (74–77%). nih.gov Similarly, α,β-unsaturated ketones that possess a leaving group can react with hydrazines to form pyrazolines, which then eliminate the leaving group to generate the final pyrazole product. mdpi.com

Table 1: Examples of Hydrazine-Based Cyclocondensation Reactions

| 1,3-Biselectrophilic Precursor | Hydrazine Derivative | Conditions | Product Class | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Derivatives | Acid medium, N,N-dimethylacetamide | Polysubstituted pyrazoles | Good | nih.gov |

| α,β-Unsaturated Carbonyl | Hydrazine | Not specified | 1H-Pyrazoles | Not specified | longdom.org |

| Ketene (B1206846) S,N-acetal | Hydrazine Hydrate (B1144303) | V2O5/SiO2 catalyst, solvent-free | 5-Aminopyrazoles | Good | scispace.comajol.info |

| Malononitrile (B47326) Derivatives | Arylhydrazines | FeCl3/PVP, water/PEG-400 | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Up to 97% | mdpi.com |

| N-Aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | Hydrazine Hydrate | Not specified | 5-Aminopyrazoles with aryl/amide groups | Not specified | mdpi.comencyclopedia.pub |

The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry and specifically provides a route to 4-aminopyrazoles. nih.govmdpi.comchim.it In a key variation for synthesizing 4-aminopyrazoles, the process begins with a 1,3-dicarbonyl compound which is first converted into an oxime derivative. chim.it This intermediate then undergoes the crucial cyclization step with hydrazine. chim.it

Another variation of the Knorr reaction involves the condensation of hydrazines with β-ketoesters. chemhelpasap.com The reaction typically starts with the formation of a hydrazone at the ketone position, followed by an intramolecular nucleophilic attack from the other hydrazine nitrogen onto the ester carbonyl, leading to the formation of a pyrazolone. chemhelpasap.com These pyrazolones exist in tautomeric equilibrium with their aromatic N-hydroxy-pyrazole form. chemhelpasap.com

Table 2: Knorr-Type Synthesis of 4-Aminopyrazole Derivatives

| Precursor 1 | Precursor 2 | Key Intermediate | Product Class | Reference(s) |

|---|---|---|---|---|

| 1,3-Dicarbonyl compound | Sodium Nitrite, then Hydrazine | Oxime derivative | 4-Aminopyrazoles | chim.it |

| β-Ketoester (e.g., Ethyl benzoylacetate) | Hydrazine Hydrate | Hydrazone | Pyrazolone (tautomer of Pyrazol-ol) | chemhelpasap.com |

| α-Acylamino amides (from Ugi reaction) | Hydrazine | Not specified | 4-Aminopyrazoles | chim.it |

Advanced Synthetic Routes

To overcome the limitations of classical methods, such as harsh conditions or lack of selectivity, advanced synthetic strategies have been developed. These include cycloadditions, multicomponent reactions, and catalytic approaches that offer improved efficiency and molecular diversity.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. mdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkyne or a strained alkene. chim.itorganic-chemistry.org For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines. organic-chemistry.orgorganic-chemistry.org

Various methodologies have been developed utilizing this strategy. A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and versatile route to pyrazoles. organic-chemistry.org Another efficient approach involves the reaction between vinylsulfonium salts and nitrile imines, the latter being generated in situ from hydrazonoyl halides. organic-chemistry.org This method proceeds under mild conditions with high regioselectivity and good yields. organic-chemistry.org Sydnones have also been used as 1,3-dipolar species in reactions with 2-alkynyl-1,3-dithianes to regioselectively synthesize polysubstituted pyrazoles. nih.gov

Table 3: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions/Catalyst | Product Class | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Pyrazoles | Good | organic-chemistry.org |

| Hydrazonoyl Halides (forms Nitrile Imine) | Vinylsulfonium Salts | K2CO3, Acetone (B3395972), 30°C | Pyrazole derivatives | Up to 85% | organic-chemistry.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Polysubstituted pyrazoles | Good | nih.gov |

| Methylenedihydrobenzofurandiones | Nitrilimines | Et3N, CHCl3, Room Temp. | Spirocyclic pyrazoles | 78-94% | sioc-journal.cn |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgmdpi.com This strategy is prized for its atom economy, reduced waste, and ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.org

Numerous MCRs have been designed for pyrazole synthesis. beilstein-journals.org A prominent example is the four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate to produce pyrano[2,3-c]pyrazoles, which are fused pyrazole derivatives. nih.gov A simpler three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water provides a sustainable route to 1H-pyrazole derivatives. longdom.org The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved via a three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) under solvent-free conditions using a nano-sized zinc complex as a catalyst. tandfonline.com

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Class | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Phenylhydrazine | Nano-[Zn-4NSP]Cl2, Solvent-free | 5-Amino-1H-pyrazole-4-carbonitriles | Good | tandfonline.com |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | 1H-Pyrazole derivatives | Good | longdom.org |

| Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Various catalysts, Water | Pyrano[2,3-c]pyrazoles | Excellent | nih.gov |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Pyrazole-linked thiazoles | Good to Excellent | acs.org |

The use of catalysts in pyrazole synthesis has become indispensable for achieving high efficiency, selectivity, and milder reaction conditions. Both transition metals and small organic molecules (organocatalysts) have been successfully employed.

Transition Metal Catalysis: Transition metals like copper, ruthenium, palladium, and zinc are widely used. A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates uses inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to give pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org Heterogeneous catalysts, such as V₂O₅/SiO₂, have proven effective for synthesizing 5-aminopyrazoles from ketene S,N-acetals and hydrazine hydrate under solvent-free conditions. scispace.comajol.info A nano-zinc complex has also been used to catalyze the multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles. tandfonline.com

Organocatalysis: Organocatalysis offers a metal-free alternative for pyrazole synthesis and functionalization. A notable recent development is the first organocatalytic dearomatization of 5-aminopyrazoles. acs.orgacs.org This process uses an in situ-generated hypervalent iodine catalyst to produce C4-hydroxylated pyrazolines in high yields (up to 95%) at room temperature in under 1.5 hours. acs.orgacs.org This method provides a direct route to functionalized pyrazoline scaffolds from aromatic aminopyrazole precursors. acs.orgacs.org

Table 5: Examples of Catalytic Methodologies in Pyrazole Synthesis

| Catalyst Type | Catalyst/Reagents | Reaction Type | Product Class | Reference(s) |

|---|---|---|---|---|

| Transition Metal | Ru3(CO)12 / NHC-diphosphine | Dehydrogenative coupling of diols and hydrazines | Pyrazoles | organic-chemistry.org |

| Transition Metal | Cu₂O / Base | Aerobic oxidative [3+2] cycloaddition | Substituted pyrazoles | organic-chemistry.org |

| Transition Metal | V₂O₅/SiO₂ | Condensation of ketene S,N-acetal and hydrazine | 5-Aminopyrazoles | scispace.comajol.info |

| Transition Metal | Nano-[Zn-4NSP]Cl2 | Multicomponent Reaction | 5-Amino-1H-pyrazole-4-carbonitriles | tandfonline.com |

| Organocatalyst | In situ hypervalent iodine | Dearomatization of 5-aminopyrazoles | C4-Hydroxylated pyrazolines | acs.orgacs.org |

Green Chemistry Approaches (e.g., Ultrasound-Assisted Synthesis, Aqueous Media Reactions)

The principles of green chemistry, which encourage the reduction of hazardous substances and energy consumption, have been increasingly applied to the synthesis of pyrazole derivatives. rsc.orgpharmacognosyjournal.net Methodologies such as ultrasound-assisted synthesis and reactions in aqueous media are at the forefront of these efforts, offering significant advantages like shorter reaction times, higher yields, and simpler workup procedures. nih.govacs.org

Ultrasound-Assisted Synthesis: Ultrasonic irradiation provides a powerful tool for accelerating chemical reactions. acs.org The acoustic cavitation generated by ultrasound enhances mass transfer and creates localized high-temperature and high-pressure zones, facilitating reactions that might otherwise require harsh conditions. researchgate.net For instance, a one-pot, pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been successfully achieved at room temperature under ultrasonic irradiation in a water/ethanol (B145695) mixture. acs.org This catalyst-free method demonstrates the efficiency of ultrasound in promoting complex cyclocondensation reactions. acs.orgnih.gov Similarly, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized by reacting 5-aminopyrazoles with acetylenic esters under ultrasound irradiation in the presence of KHSO4 in water. bme.hu

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org The synthesis of pyrazole derivatives in aqueous systems often benefits from the use of catalysts that function efficiently in water. Sodium p-toluenesulfonate (NaPTS) has been employed as a reusable and eco-friendly catalyst for the three-component cyclocondensation of phenylhydrazine, aldehydes, and malononitrile to produce 5-aminopyrazole-4-carbonitriles in aqueous media. mdpi.com Another approach involves using an amphiphile, sodium dodecyl sulfate (B86663) (SDS), to catalyze the one-pot synthesis of aromatized 4-amino alkylated-1H-pyrazol-5-ols in water. rsc.org This reaction proceeds selectively via a Mannich-type aromatization, showcasing how micellar catalysis in water can direct reaction pathways. rsc.org

| Method | Precursors | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Aromatic aldehydes, Phenylhydrazine, Ethyl acetoacetate | Ultrasound, H₂O/EtOH (1/1), Room Temp. | 4,4'-(Arylmethylene)bis(pyrazol-5-ol)s | Catalyst-free, shorter reaction time, high yields | acs.org |

| Ultrasound-Assisted Synthesis | 5-Aminopyrazoles, Acetylenic esters | Ultrasound, KHSO₄, Aqueous media | Pyrazolo[1,5-a]pyrimidines | Efficient, green media | bme.hu |

| Aqueous Media Reaction | Aromatic aldehyde, Secondary amine, 3-Methyl-1-phenyl-5-pyrazolinone | Sodium dodecyl sulfate (SDS), Water | 4-Amino alkylated-1H-pyrazol-5-ols | Selective Mannich aromatization, no side products | rsc.org |

| Aqueous Media Reaction | Phenylhydrazine, Aldehydes, Malononitrile | Sodium p-toluenesulfonate (NaPTS), Water | 5-Aminopyrazole-4-carbonitriles | Reusable catalyst, eco-friendly | mdpi.com |

Precursor-Based Synthesis of 4-Aminopyrazol-1-ol Isomers and Analogs

The synthesis of specific 4-aminopyrazole isomers and analogs often relies on the strategic functionalization and transformation of carefully chosen precursors. Common methods include the reduction of nitro-pyrazoles and the catalytic conversion of hydroxyimino-pyrazolones.

Synthesis from Nitro-Pyrazoles via Reduction

A prevalent and effective strategy for introducing an amino group at the C4 position of the pyrazole ring is through the reduction of a corresponding 4-nitro-pyrazole precursor. mdpi.com This post-functionalization approach is versatile and can be applied to a wide range of substituted nitropyrazoles. researchgate.net

The reduction is typically achieved through catalytic hydrogenation. google.com This process involves reacting the 4-nitro-pyrazole compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), within a protic solvent. researchgate.netgoogle.com This method has been successfully used to prepare 1-alkyl-4-aminopyrazoles from their 4-nitro counterparts, which are valuable intermediates for pharmaceutically active compounds. researchgate.net Another reagent used for this reduction is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, which is effective for converting 4-nitro groups on 5-alkoxypyrazole scaffolds into the desired 4-amino functionality. scispace.com

| Precursor | Reagents/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Alkyl-4-nitropyrazole | H₂, Palladium on carbon (Pd/C) | Protic solvent (e.g., Methanol) | 1-Alkyl-4-aminopyrazole | researchgate.net |

| 3-Substituted-4-nitro-1H-pyrazole derivative | H₂, Palladium on carbon (Pd/C) | Protic solvent | 1,3-Disubstituted-4-amino-1H-pyrazole | google.com |

| 4-Nitro-5-alkoxy-3-methyl-1-phenylpyrazole | SnCl₂ | Concentrated HCl | 4-Amino-5-alkoxy-3-methyl-1-phenylpyrazole | scispace.com |

Routes from Hydroxyimino-Pyrazolones via Catalytic Transformations

An alternative pathway to 4-aminopyrazole structures, particularly 4-aminopyrazol-5-ols, involves the reduction of 4-hydroxyiminopyrazolone precursors. mdpi.com These precursors are synthesized and then transformed to yield the final amino compounds. researchgate.net

A common method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. mdpi.com This system effectively reduces the hydroxyimino group to an amino group, yielding 4-aminopyrazol-5-ol hydrochlorides. mdpi.comresearchgate.net However, for certain substrates, such as the synthesis of NH-unsubstituted 4-amino-3-CF₃-pyrazol-5-ol, this method may not be effective. mdpi.com In such cases, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in an ethanol-HCl mixture provides a successful alternative. scispace.commdpi.com This catalytic approach is also noted for facilitating the isolation of the resulting amine salts. mdpi.com Other reducing agents, such as zinc in a mixture of hydrochloric and acetic acids, have also been employed for this conversion. scispace.commdpi.com

| Precursor | Reagents/Catalyst | Solvent/Medium | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxyiminopyrazolones | Tin(II) chloride (SnCl₂) | Concentrated HCl | 4-Aminopyrazol-5-ol hydrochlorides | mdpi.com |

| 4-Hydroxyimino-3-CF₃-pyrazol-5-one | Pd/C, H₂ | EtOH-HCl | 4-Amino-3-CF₃-pyrazol-5-ol | mdpi.com |

| 1-(Sulfonated phenyl)-4-hydroxyiminopyrazolone | Zinc (Zn) | HCl and Acetic acid | 1-(Sulfonated phenyl)-4-amino-5-pyrazolone | scispace.commdpi.com |

Specific Pathways to Substituted 4-Amino-1H-pyrazol-1-ol Structures

The synthesis of specifically substituted this compound derivatives often requires tailored synthetic routes that build the heterocyclic core with the desired substituents already in place or allow for their introduction at a specific stage.

One efficient, two-step approach starts from heterocyclic acetonitriles. These precursors are first reacted to form 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles, which then undergo cyclization with hydrazine or its derivatives. This reaction proceeds smoothly in refluxing dioxane to provide 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles in moderate to good yields. nih.govacs.org

Another powerful method is the Vilsmeier-Haack reaction, which can be used to synthesize 4-formylpyrazoles from hydrazones. mdpi.comnih.gov These 4-formylpyrazoles are versatile intermediates that can be further elaborated into a variety of substituted aminopyrazole derivatives.

Multicomponent reactions (MCRs) offer a highly efficient pathway for creating molecular diversity. researchgate.net For example, a one-pot synthesis of aromatized 4-amino alkylated-1H-pyrazol-5-ol derivatives can be achieved via a Mannich-type reaction involving an aromatic aldehyde, a secondary amine, and a 3-methyl-1-phenyl-5-pyrazolinone in water, catalyzed by an amphiphile. rsc.org

Furthermore, direct alkylation of the pyrazole nitrogen followed by reduction of a nitro group is a common strategy. google.com Commercially available 4-nitropyrazole can undergo Mitsunobu reactions with alcohols to yield N1-alkyl-substituted 4-nitropyrazoles, which are then reduced via hydrogenation to afford the corresponding 1-alkyl-4-aminopyrazoles. researchgate.net

| Synthetic Pathway | Key Precursors | Key Reagents/Conditions | Product Structure Type | Reference |

|---|---|---|---|---|

| Cyclization of Acetonitrile (B52724) Derivatives | Heterocyclic acetonitriles, Pyrrolidine | 1. Reaction to form ylidene-acetonitrile; 2. Hydrazine, Refluxing dioxane | 3-(ω-Aminoalkyl)-4-hetaryl-5-aminopyrazoles | nih.govacs.org |

| Vilsmeier-Haack Reaction | Hydrazones | POCl₃, DMF | 4-Formylpyrazoles (versatile intermediates) | mdpi.comnih.gov |

| Multicomponent Reaction (Mannich-type) | Aromatic aldehyde, Secondary amine, Pyrazolinone | SDS, Water | 4-Amino alkylated-1H-pyrazol-5-ols | rsc.org |

| N-Alkylation and Reduction | 4-Nitropyrazole, Alcohols | 1. Mitsunobu reaction (DEAD, TPP); 2. H₂/Pd/C | 1-Alkyl-4-aminopyrazoles | researchgate.net |

| N-Alkylation and Reduction (Amide) | 3-Substituted-4-nitro-1H-pyrazole, Alkylating agent (e.g., methyl 2-bromo-2-methylpropanoate) | 1. Base (Cs₂CO₃); 2. Ammonolysis; 3. H₂/Pd/C | 2-(4-Amino-3-substituted-1H-pyrazol-1-yl)alkanamides | google.com |

Chemical Reactivity and Derivatization of the 4 Amino 1h Pyrazol 1 Ol Core

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups attached to the 4-Amino-1H-pyrazol-1-ol core are primary sites for nucleophilic reactions. These functional groups readily participate in reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular architectures based on the pyrazole (B372694) scaffold.

The nucleophilic nitrogen of the amino group and the oxygen of the hydroxyl group can attack carbon-based electrophiles, leading to alkylation, acylation, and cyclization products.

Alkylation: The amino group of pyrazole derivatives can be alkylated under various conditions. For instance, methylation of 4-aminopyrazoles has been shown to occur at the NH2 group. researchgate.net N-alkylation of pyrazole derivatives can be achieved using alkyl halides in the presence of a base. researchgate.net The use of superbasic conditions or refluxing in acetone (B3395972) with alkylating agents like benzyl (B1604629) halides and halocarboxylic acid esters has been established for the regioselective N-alkylation of pyrazoles. researchgate.net Another example involves the reaction of 4-amino-1H-pyrazole with appropriate alkylating agents to form compounds like 4-(4-Amino-1h-pyrazol-1-yl)butan-1-ol. chemscene.com

Acylation: The amino group can be acylated to form amides. This reaction is often a key step in the synthesis of biologically active molecules. For example, acylation of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines occurs regioselectively at the amino group. researchgate.net Similarly, 1-(naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones have been synthesized by the acylation of naphthalene (B1677914) and biphenyl (B1667301) with 3,4,4-trichloro-3-butenoyl chloride. researchgate.net

Cyclization: The amino group of 4-aminopyrazoles is a key nucleophile in cyclization reactions to form fused heterocyclic systems. For example, 5-aminopyrazoles are widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles like β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. mdpi.com The reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net Enzymatic catalysis also plays a role in C-C bond formation, as seen with the enzyme ForT, which catalyzes the formation of a C-C bond between 4-amino-1H-pyrazoledicarboxylic acid and MgPRPP. nih.gov

A summary of representative C-C bond-forming reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Benzyl halides, halocarboxylic acid esters, superbasic conditions or reflux in acetone | N-functionalized pyrazoles | researchgate.net |

| Acylation | 3,4,4-trichloro-3-butenoyl chloride | 1-Aryl-3,4,4-trichloro-3-buten-1-ones | researchgate.net |

| Cyclization | β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

| Enzymatic | ForT enzyme, MgPRPP | C-nucleoside precursor | nih.gov |

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a crucial aspect of derivatizing the this compound core. libretexts.orgresearchgate.net These reactions expand the structural diversity and potential applications of the resulting compounds.

Amidation: Amidation reactions involving the amino group are common. For instance, the coupling of 2-(4-amino-3-substituted-1H-pyrazol-1-yl)-2-methylpropanamide with 2,4-dichloro-5-substituted pyrimidine (B1678525) in the presence of a Lewis acid like zinc chloride results in a regioselective SNAr reaction to form a C-N bond. google.com The synthesis of amide and hydrazide analogues of cannabinoid CB1 receptor antagonists often involves the formation of an amide bond at the pyrazole core. nih.gov

Etherification: While direct etherification on the N-hydroxyl group of this compound is less commonly detailed, the general principles of O-alkylation of hydroxyl groups on pyrazole rings are applicable. This typically involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. The synthesis of 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol involves the alkylation of a pyrazole derivative, which can be considered a form of etherification. evitachem.com

The table below summarizes key C-X bond-forming reactions.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | 2,4-dichloro-5-substituted pyrimidine, ZnCl2 | 2-(4-((4-chloro-5-substituted pyrimidin-2-yl)amino)-3-substituted-1H-pyrazol-1-yl)-2-methylpropanamide | google.com |

| Etherification | Alkyl halide, base | Alkoxy-substituted pyrazole | evitachem.com |

Electrophilic Transformations on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which typically occur at the C4 position. chim.itnih.gov However, the presence of substituents can direct electrophiles to other positions.

Achieving regioselectivity in the functionalization of the pyrazole ring is crucial for synthesizing specific isomers. The inherent electronic properties of the pyrazole nucleus, combined with the directing effects of existing substituents, govern the outcome of electrophilic substitution reactions. mdpi.com For instance, the Vilsmeier-Haack reaction on hydrazones can lead to the formation of 4-formylpyrazoles. mdpi.com The synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high regioselectivity through the condensation of 1,3-diketones with arylhydrazines. mdpi.com Furthermore, direct selenylation of pyrazoles can be achieved with high regioselectivity using Selectfluor® as an oxidant. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on the pyrazole core. nih.govsioc-journal.cn These reactions typically involve the coupling of a halogenated pyrazole with a suitable partner, such as a boronic acid (Suzuki coupling), an amine (Buchwald-Hartwig amination), or an alkyne (Sonogashira coupling). researchgate.net

The Buchwald-Hartwig coupling is a prominent method for the amination of the C4 position of pyrazoles. nih.gov For example, the Pd(dba)2 catalyzed C-N coupling of 4-bromo-1-tritylpyrazole with aryl- or alkylamines proceeds smoothly. nih.gov Suzuki and Sonogashira couplings have been successfully applied to O-triflated pyrazoles for the introduction of aryl and alkynyl groups. researchgate.net These reactions provide access to a wide range of functionalized pyrazoles that would be difficult to synthesize using traditional methods.

The following table provides examples of Palladium-catalyzed cross-coupling reactions on pyrazole systems.

| Coupling Reaction | Catalyst/Ligand | Substrates | Product | Reference |

| Buchwald-Hartwig | Pd(dba)2 / tBuDavePhos | 4-Bromo-1-tritylpyrazole, Aryl/Alkylamine | C4-aminated pyrazole | nih.gov |

| Suzuki | Palladium catalyst | O-triflated pyrazole, Boronic acid | Arylated pyrazole | researchgate.net |

| Sonogashira | Palladium catalyst | O-triflated pyrazole, Alkyne | Alkynylated pyrazole | researchgate.net |

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of pyrazoles, avoiding the need for pre-functionalized starting materials. acs.org Palladium catalysts are often employed for these transformations. researchgate.net

A divergent and regioselective approach for the 5-arylation of 4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed C-H activation. acs.org This method allows for the functionalization of the pharmacologically relevant pyrazole scaffold. acs.org Another example is the palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence of a pyrazole-4-carboxylate to yield C5-arylated pyrazoles. academie-sciences.fr These C-H activation strategies offer a more atom-economical and environmentally friendly route to substituted pyrazoles.

Ring Fusion and Annulation Reactions

The bifunctional nature of the this compound scaffold, possessing both a nucleophilic amino group and reactive ring nitrogens, makes it an ideal precursor for the construction of fused heterocyclic systems. These reactions, often proceeding through condensation and cyclization pathways, lead to the formation of novel polycyclic structures with significant potential in medicinal chemistry and material science.

Synthesis of Pyrazolo[x,y-z]Fused Heterocycles

The condensation of aminopyrazoles with various bielectrophilic reagents is a cornerstone for the synthesis of pyrazoloazines. nih.gov This approach has been extensively utilized to generate a variety of fused systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other pyrazoloazines.

Pyrazolo[1,5-a]pyrimidines: These compounds are frequently synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. bme.hubeilstein-journals.org For instance, the reaction of 5-aminopyrazoles with acetylacetone (B45752) or β-ketoesters in refluxing acetic acid, sometimes with a catalytic amount of sulfuric acid, yields the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. beilstein-journals.orgnanobioletters.com Green synthetic approaches, such as using ultrasonic irradiation in aqueous ethanol (B145695) with KHSO4 as a catalyst, have also been developed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and alkynes. bme.hu The regioselectivity of these reactions is a key consideration, with the exocyclic amino group generally exhibiting higher nucleophilicity than the endocyclic nitrogen atoms. researchgate.net

Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused heterocycles often involves the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-diketones. nih.govmdpi.com A common strategy is the Friedländer annulation, where a 5-aminopyrazole-4-carbaldehyde reacts with a compound containing an activated methylene (B1212753) group, such as a ketone or nitrile, in the presence of a base like piperidine. semanticscholar.org For example, the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with acetonitrile (B52724) derivatives leads to the formation of pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org Alternatively, multicomponent reactions have been employed, such as the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, to construct the pyrazolo[3,4-b]pyridine scaffold in a single step. nih.gov

Pyrazoloazines: This broader class of compounds encompasses various fused systems beyond pyrimidines and pyridines. The synthetic strategies often rely on the versatile reactivity of the aminopyrazole core with a range of electrophilic partners. nih.gov For example, the reaction of 4-aminopyrazoles with malononitrile (B47326) can lead to the formation of aminopyrazolo[4,3-b]pyridines. researchgate.net

Table 1: Synthesis of Pyrazolo-Fused Heterocycles from Aminopyrazole Derivatives

| Fused Heterocycle | Starting Aminopyrazole Derivative | Reagent(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles | 1,3-Diketones, β-Ketoesters | Acetic acid, reflux | beilstein-journals.orgnanobioletters.com |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Aminopyrazoles | Alkynes | Ultrasonic irradiation, aq. ethanol, KHSO4 | bme.hu |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | α,β-Unsaturated Ketones | Ionic liquid [bmim]Br, 90 °C | nih.govbeilstein-journals.org |

| Pyrazolo[3,4-b]pyridines | 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Piperidine, ethanol | semanticscholar.org |

| Pyrazolo[4,3-b]pyridines | 4-Aminopyrazoles | Malononitrile | Not specified | researchgate.net |

Mechanistic Considerations in Annulation Pathways

The mechanisms of these annulation reactions are critical for understanding and controlling the regioselectivity and efficiency of the synthesis. The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones is proposed to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization steps. beilstein-journals.org

In the Gould-Jacobs reaction for synthesizing 1H-pyrazolo[3,4-b]pyridines, a 3-aminopyrazole (B16455) derivative reacts with a molecule like diethyl 2-(ethoxymethylene)malonate. mdpi.com The proposed mechanism involves the initial nucleophilic attack of the exocyclic amino group, followed by cyclization and subsequent aromatization.

Tandem reactions, such as the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones, can involve an intramolecular cross-dehydrogenative coupling of an aldehydic C-H bond with an arene C-H bond, proceeding through a free radical mechanism. nih.gov Another example is the aza-Robinson annulation, which involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. acs.org

Strategic Protection and Deprotection for Selective Functionalization

In the multistep synthesis of complex molecules containing the this compound core, the strategic use of protecting groups is essential to achieve selective functionalization. organic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting while other parts of the molecule are modified. organic-chemistry.orguchicago.edu

The amino group of the pyrazole can be protected as a carbamate, such as a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, which reduces its nucleophilicity. organic-chemistry.org This allows for selective reactions at other positions of the pyrazole ring or at other functional groups within the molecule. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, enables highly selective manipulations. organic-chemistry.org For example, a Boc group can be cleaved under acidic conditions, while an Fmoc group is removed with a base. organic-chemistry.org

The pyrazole ring nitrogen can also be protected. For instance, the 4-methoxybenzyl (PMB) group has been used to protect the endocyclic nitrogen of a pyrazole, allowing for transformations at other sites. researchgate.net This protecting group can be conveniently removed by treatment with trifluoroacetic acid. researchgate.net The choice of protecting group and the conditions for its introduction and removal must be carefully considered to ensure compatibility with other functional groups present in the molecule and to maintain high yields throughout the synthetic sequence. uchicago.edu

Hydrogenation is a common method for the deprotection of certain groups and can also be used for the reduction of other functionalities, such as a nitro group, to an amino group. For example, a 4-nitro-1H-pyrazole can be hydrogenated using a palladium on carbon catalyst to yield the corresponding 4-amino-1H-pyrazole. google.com

Tautomerism and its Influence on Reactivity

Pyrazoles, including this compound, can exist as a mixture of tautomers due to the migration of a proton between the two ring nitrogen atoms. mdpi.combeilstein-journals.org This annular prototropic tautomerism is a key feature that significantly influences the reactivity and the outcome of chemical reactions. beilstein-journals.org The position of the tautomeric equilibrium is dependent on the nature and position of substituents on the pyrazole ring, the solvent, and temperature. mdpi.comresearchgate.net

The different tautomers can exhibit distinct reactivity profiles. For example, the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms can vary between tautomers, leading to different products in reactions with electrophiles. researchgate.net In the case of 3(5)-substituted pyrazoles, the equilibrium between the two possible tautomers can affect the regioselectivity of reactions. mdpi.com For instance, in the case of 4-bromo-1H-pyrazoles with a bromine at the 3(5) position, the 3-bromo tautomer is generally favored in both the solid state and in solution. researchgate.net

The presence of different tautomeric forms can also complicate structural characterization. NMR spectroscopy is a powerful tool for studying tautomerism in solution, with the chemical shifts of the pyrazole ring protons and carbons providing insights into the predominant tautomeric form. beilstein-journals.orgmdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to predict the relative stabilities of different tautomers. mdpi.comresearchgate.net Understanding the tautomeric behavior of the this compound core is therefore crucial for predicting its reactivity and for the rational design of synthetic strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum of 4-Amino-1H-pyrazol-1-ol is anticipated to show distinct signals corresponding to each unique proton in the molecule. The pyrazole (B372694) ring features two non-equivalent aromatic protons, H3 and H5. Due to the inherent asymmetry of the pyrazole ring and the influence of the substituents, these protons would appear as singlets or very finely coupled doublets.

The electron-donating amino (-NH₂) group at the C4 position is expected to increase the electron density at the adjacent C3 and C5 positions, causing an upfield shift (to a lower δ value) for their attached protons compared to unsubstituted pyrazole. Conversely, the electron-withdrawing N-hydroxy group would deshield these protons, shifting them downfield. The final observed chemical shifts will be a balance of these competing effects. The protons of the amino group and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. Their identity can be confirmed by D₂O exchange, which would cause the signals to disappear.

Predicted ¹H NMR Data for this compound A predictive table based on analogous compounds and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 | 7.3 - 7.6 | Singlet (s) | Chemical shift influenced by both -NH₂ and -NOH groups. |

| H5 | 7.5 - 7.8 | Singlet (s) | Generally downfield compared to H3 due to proximity to the N-OH group. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | Shift is variable; signal disappears upon D₂O exchange. |

| -OH | 9.0 - 11.0 | Broad Singlet (br s) | Shift is variable; signal disappears upon D₂O exchange. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). The chemical shift of C4, being directly attached to the amino group, would be significantly shielded (shifted upfield). The shifts of C3 and C5 would be influenced by both the adjacent amino group and the N-hydroxy group.

Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) would be employed to differentiate between the types of carbon atoms. In a DEPT-135 spectrum, CH carbons (C3 and C5) would appear as positive signals, while quaternary carbons (C4) would be absent, thus confirming their assignments.

Predicted ¹³C NMR Data for this compound A predictive table based on analogous compounds and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |

| C3 | 130 - 135 | Positive (CH) | Influenced by adjacent C4-NH₂ and N-NOH. |

| C4 | 115 - 125 | Absent (Quaternary) | Shielded due to direct attachment of the -NH₂ group. |

| C5 | 135 - 140 | Positive (CH) | Deshielded due to proximity to the electronegative N-OH group. |

To unambiguously confirm the structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While minimal coupling is expected between the H3 and H5 protons on the pyrazole ring, any long-range coupling would be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at δ ~7.3-7.6 ppm to the C3 carbon and the proton signal at δ ~7.5-7.8 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across multiple bonds. Key expected correlations would include:

The -OH proton to both C3 and C5, confirming its position on the N1 nitrogen.

The -NH₂ protons to C3, C4, and C5, confirming the location of the amino group.

The H3 proton to C4 and C5, and the H5 proton to C3 and C4, confirming the ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

The N-hydroxy group would produce a broad O-H stretching band, typically in the 3200-2500 cm⁻¹ range, which is often broader and at a lower frequency than alcohol O-H stretches due to hydrogen bonding. The amino group would show a pair of medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). The spectrum would also feature characteristic C=N and C=C stretching vibrations from the pyrazole ring in the 1650-1450 cm⁻¹ region and a prominent N-H bending vibration around 1600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3500 - 3300 | Medium, Doublet | Asymmetric and symmetric stretching of the primary amine. |

| O-H Stretch (N-Hydroxy) | 3200 - 2500 | Broad, Strong | Characteristic of a hydrogen-bonded N-OH group. |

| N-H Bend (Amine) | 1640 - 1560 | Strong | Scissoring vibration of the primary amine. |

| C=N / C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong | Aromatic ring stretching vibrations. |

| N-O Stretch | 970 - 930 | Medium | Characteristic of the N-O single bond in N-hydroxy compounds. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₃H₅N₃O), the calculated molecular weight is approximately 99.09 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 99. The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways for pyrazoles and N-hydroxy compounds include:

Loss of an oxygen atom: A peak at m/z = 83 ([M-16]⁺•), corresponding to the formation of the stable 4-aminopyrazole radical cation.

Loss of a hydroxyl radical: A peak at m/z = 82 ([M-17]⁺), resulting from the cleavage of the N-OH bond.

Ring cleavage: Fragmentation of the pyrazole ring, typically involving the loss of HCN (m/z = 27) or N₂ (m/z = 28), leading to smaller fragment ions.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Notes |

| 99 | [C₃H₅N₃O]⁺• | Molecular Ion (M⁺•) |

| 83 | [C₃H₅N₃]⁺• | Loss of Oxygen atom ([M-O]⁺•) |

| 82 | [C₃H₄N₃]⁺ | Loss of Hydroxyl radical ([M-OH]⁺) |

| 55 | [C₂H₃N₂]⁺ | Result of ring cleavage (e.g., loss of HCN and NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyrazole ring is a chromophore that undergoes π → π* electronic transitions. oakwoodchemical.com The unsubstituted pyrazole molecule shows an absorption maximum (λₘₐₓ) around 210 nm.

In this compound, the amino group acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its non-bonding electrons can participate in resonance with the pyrazole ring, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oakwoodchemical.com This effect is expected to cause a significant bathochromic shift (red shift) of the π → π* transition to a longer wavelength, likely in the 230-260 nm range. The N-hydroxy group and the non-bonding electrons on the ring nitrogens may also give rise to a weak, longer-wavelength n → π* transition.

Computational and Theoretical Investigations of 4 Amino 1h Pyrazol 1 Ol

Electronic Structure and Molecular Orbital Analysis

Electronic structure analysis reveals how electrons are distributed within a molecule, which is fundamental to its stability and reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, showing its electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For aminopyrazole derivatives, the HOMO is typically located over the electron-rich regions, including the amino group and the pyrazole (B372694) ring. nih.govresearchgate.net In a study on aminopolynitropyrazoles, DFT calculations at the B3LYP/aug-cc-pVDZ level were used to explore their electronic structures. nih.gov Similar calculations for 4-Amino-1H-pyrazol-1-ol would likely show a significant contribution from the nitrogen atoms of the amino group and the pyrazole ring, as well as the oxygen of the hydroxyl group, to the HOMO. The LUMO would likely be distributed across the pyrazole ring system.

Quantum chemical calculations for related 4-aminopyrazol-5-ols showed that these compounds are characterized by lower HOMO-LUMO gaps compared to their 4-hydroxyiminopyrazol-5-one precursors, which is consistent with their higher antioxidant activities. nih.gov

Table 1: Illustrative Electronic Properties of a Related Aminopyrazole Derivative This table presents hypothetical data for this compound based on findings for similar compounds like 4-aminopyrazolols.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Quantum Chemical Calculations for Stability and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the thermodynamic stability and chemical reactivity of molecules. scienceopen.com By calculating properties like total energy, enthalpy of formation, and Gibbs free energy, the relative stability of different isomers or conformers can be determined. For instance, DFT calculations can be employed to compare the stability of tautomers, a common phenomenon in pyrazole chemistry. mdpi.com

Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), can predict how a molecule will behave in a chemical reaction. A study on a 4-amino-antipyrine based Schiff base used quantum chemical calculations to correlate its molecular and electronic structure with its functional properties. acs.org For this compound, these calculations would help identify the most reactive sites for electrophilic or nucleophilic attack. The amino group and the pyrazole ring are expected to be the primary sites for electrophilic attack, while the hydroxyl proton could be involved in acid-base reactions.

Calculations on 4-aminopyrazol-5-ols revealed that they have lower ionization potentials and chemical hardness compared to related compounds, which aligns with their observed antioxidant activity, often realized through a single electron transfer (SET) mechanism. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. It allows for the mapping of potential energy surfaces, which describe the energy of a chemical system as a function of its geometry.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. Computational methods can locate and characterize these fleeting structures. For reactions involving this compound, such as electrophilic substitution or condensation reactions, transition state analysis would reveal the precise geometry of the atoms at the peak of the reaction barrier. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile visualizes the energy changes that occur throughout the reaction, allowing for the determination of activation energies and reaction enthalpies. For example, a computational study on a nucleophilic aromatic substitution (SNAr) reaction involving an aminopyrazole derivative provided valuable insight into different kinetically indistinguishable reaction pathways by calculating the energies of intermediates and transition states. researchgate.net For this compound, this could be used to predict whether a reaction will proceed and which pathway is energetically most favorable.

Table 2: Hypothetical Energetic Profile for a Reaction Pathway This table illustrates the type of data obtained from computational modeling of a reaction, using hypothetical values.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step of the reaction. |

| Intermediate | -5.7 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +10.8 | Energy barrier for the second step of the reaction. |

| Products | -20.1 | Final products of the reaction. |

Regioselectivity and Stereoselectivity Prediction

Many reactions involving substituted pyrazoles can yield multiple isomers. Computational chemistry is highly effective at predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed).

For electrophilic aromatic substitution on this compound, the directing effects of the amino and hydroxyl groups would compete. Computational methods can predict the most likely site of substitution by calculating the energies of the intermediate sigma complexes or by analyzing local reactivity indicators like Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually indicates electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, guiding the prediction of where electrophiles or nucleophiles will attack. researchgate.net A method called RegioSQM uses semiempirical calculations to predict the regioselectivity of electrophilic substitution on heteroaromatic systems by identifying the most easily protonated carbon atom. rsc.orgamazonaws.com

In reactions involving 3(5)-aminopyrazoles, which can exist as two annular tautomers, the reaction conditions can influence which tautomer reacts, leading to different regioisomeric products. mdpi.com Computational studies can predict the relative stability of these tautomers and their respective transition states to foresee the product distribution. mdpi.com

Conformation Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and how it interacts with other molecules are critical to its properties. Conformation analysis involves identifying the most stable spatial arrangements of a molecule by calculating the potential energy as a function of bond rotations. For this compound, this would involve exploring the rotation around the C-N bond of the amino group and the N-O bond of the hydroxyl group.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are vital for understanding the behavior of the compound in the solid state and in solution. researchgate.net X-ray crystal structure analysis of related 4-aminoantipyrine (B1666024) derivatives has shown that intermolecular C–H···O and C–H···N hydrogen bonds, as well as π-π stacking between pyrazole and phenyl rings, play a significant role in stabilizing the crystal packing. nih.gov Computational studies can model these interactions, calculating their strength and geometric preferences. For this compound, the amino and hydroxyl groups would be strong hydrogen bond donors, and the pyrazole ring nitrogens would be hydrogen bond acceptors, leading to the formation of dimers or larger aggregates. mdpi.comresearchgate.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are pivotal in understanding how the specific molecular structure of a compound like this compound dictates its chemical behavior and reactivity. These investigations are predominantly carried out using computational quantum chemistry methods, such as Density Functional Theory (DFT), which allow for the detailed analysis of the molecule's electronic properties. nih.govresearchgate.net By calculating various molecular and electronic descriptors, researchers can predict the reactivity of the molecule, identify the most probable sites for chemical reactions, and correlate these structural features with observed biological or chemical activities. dntb.gov.uanih.govmdpi.com

A cornerstone of SRR studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govpjoes.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The spatial distribution of these orbitals indicates the most likely regions for electrophilic and nucleophilic attack, respectively. researchgate.netdntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap generally signifies that a molecule is more reactive and less stable, as it requires less energy to undergo electronic excitation. nih.govresearchgate.net Conversely, a large energy gap is characteristic of a stable, less reactive, or "harder" molecule. pjoes.comresearchgate.net

For aminopyrazole derivatives, computational studies have successfully linked these theoretical descriptors to tangible chemical properties. For instance, research on 4-aminopyrazol-5-ols, which are isomers of this compound, demonstrated that compounds with lower HOMO-LUMO gaps and lower ionization potentials exhibited higher antioxidant activities. nih.gov This correlation suggests that their enhanced reactivity, as predicted by the smaller energy gap, facilitates the electron transfer mechanisms responsible for their antioxidant effects. nih.gov

Global Chemical Reactivity Descriptors (GCRDs), derived from HOMO and LUMO energies, provide further quantitative insights into molecular reactivity. pjoes.comresearchgate.net These include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). mdpi.com Studies on various pyrazole-containing systems have shown that these descriptors can effectively gauge the stability and reactivity of the molecule with other chemical species. researchgate.net For example, a high chemical hardness value, which is proportional to the HOMO-LUMO gap, indicates high stability and low reactivity. irjweb.comresearchgate.net The electrophilicity index helps to quantify the energy stabilization when the molecule accepts electrons, providing a measure of its electrophilic character. pjoes.com

Table 1: Representative Global Reactivity Descriptors for a Pyrazole Analog This table is illustrative, showing the type of data generated in SRR studies for pyrazole derivatives based on findings in related literature. mdpi.comresearchgate.net

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.428 |

| LUMO Energy | ELUMO | - | -1.326 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.102 |

| Ionization Potential | IP | -EHOMO | 5.428 |

| Electron Affinity | EA | -ELUMO | 1.326 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.051 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.377 |

| Electrophilicity Index | ω | µ² / (2η) | 2.775 |

Table 2: Illustrative Correlation of Computational Descriptors with Chemical Reactivity This table demonstrates the conceptual link between calculated parameters and observed reactivity for aminopyrazole analogs, as established in studies on antioxidant activity. nih.gov

| Compound Analog | Energy Gap (ΔE) | Ionization Potential (IP) | Observed Reactivity |

| Analog A | Low | Low | High |

| Analog B | High | High | Low |

| Analog C | Moderate | Moderate | Moderate |

Applications of 4 Amino 1h Pyrazol 1 Ol As a Chemical Building Block and Scaffold in Advanced Materials and Supramolecular Chemistry

Role in the Synthesis of Complex Organic Architectures

The aminopyrazole framework is a cornerstone in the synthesis of more complex organic structures, particularly fused heterocyclic systems. mdpi.comscirp.org The reactivity of the amino group, combined with the inherent properties of the pyrazole (B372694) ring, allows it to be a versatile precursor in cyclocondensation reactions. mdpi.comresearchgate.net For instance, 5-aminopyrazoles are key starting materials for producing pyrazolo[3,4-d] Current time information in St Louis, MO, US.evitachem.comchemimpex.comtriazin-4-ones through diazotization reactions, yielding compounds with a broad spectrum of biological activities. scirp.org

The strategic placement of functional groups on the pyrazole ring enables diverse synthetic transformations. The amino group, typically at position 4 or 5, can act as a nucleophile, participating in reactions to build larger, polycyclic molecules. nih.govmdpi.com Researchers have utilized aminopyrazoles as building blocks for creating novel compounds with enhanced biological or material properties. chemimpex.com This synthetic utility stems from the ability of the aminopyrazole core to participate in a variety of chemical reactions, making it an essential component for drug design and material science. nih.govchemimpex.com

| Precursor Scaffold | Reaction Type | Resulting Architecture | Reference |

| 5-Amino-1H-pyrazole-4-carbonitriles | Diazotization / Cyclization | Pyrazolo[3,4-d] Current time information in St Louis, MO, US.evitachem.comchemimpex.comtriazin-4-ones | scirp.org |

| 5-Amino-1-aryl-3-methylpyrazoles | Three-component reaction | Pyrazolo[3,4-b]pyridine-5-carbonitriles | researchgate.net |

| α,β-Unsaturated nitriles & Hydrazine (B178648) | Cyclocondensation | 5-Aminopyrazoles | mdpi.com |

Development of Scaffolds for Functional Molecule Design

The aminopyrazole structure is recognized as a "privileged scaffold" in medicinal chemistry and is increasingly finding use in material science. nih.govglobalresearchonline.net Its rigid framework and the specific spatial arrangement of its nitrogen atoms and amino substituent make it an ideal base for designing molecules with targeted functions. mdpi.comevitachem.com In medicinal chemistry, the scaffold is integral to the development of kinase inhibitors and other therapeutic agents. nih.govevitachem.com The amino group and the pyrazole ring can interact with molecular targets like enzymes and receptors, modulating their activity. evitachem.com

Beyond pharmaceuticals, this scaffold is employed in the development of materials with unique characteristics. For example, pyrazole derivatives are investigated for their use in creating liquid crystals and UV stabilizers. mdpi.comevitachem.com The ability to readily functionalize the pyrazole ring allows for fine-tuning of the molecule's physical and chemical properties, making it a versatile platform for designing a wide range of functional molecules. mdpi.com

| Scaffold Base | Designed Function | Application Area | Reference |

| 4-Amino-3-trifluoromethyl-5-phenylpyrazoles | Anti-inflammatory agents | Medicinal Chemistry | nih.gov |

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | Antioxidant agents | Medicinal Chemistry | nih.gov |

| Aminopyrazole derivatives | Kinase inhibitors | Medicinal Chemistry | evitachem.com |

| Pyrazole derivatives | Liquid crystals, UV stabilizers | Material Science | mdpi.comevitachem.com |

| 4-Amino-1H-pyrazole | Agrochemicals (Herbicides, Fungicides) | Agriculture | chemimpex.com |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The aminopyrazole scaffold is exceptionally well-suited for constructing such assemblies due to its distinct hydrogen bonding and metal coordination capabilities. iucr.orgnih.gov

The structure of an aminopyrazole contains both hydrogen bond donors (the N-H of the ring and the -NH2 group) and hydrogen bond acceptors (the sp2-hybridized nitrogen atom). mdpi.comnih.gov This dual nature drives the self-assembly of molecules into ordered, supramolecular architectures. In the solid state, these interactions lead to the formation of predictable patterns, such as chains, ladders, or sheets. iucr.orgresearchgate.net For example, crystal structures of pyrazole derivatives often reveal pairwise N—H⋯N or N—H⋯O hydrogen bonds that generate distinct motifs, such as R22(8) and R24(8) graph sets. iucr.orgresearchgate.net These robust hydrogen-bonding networks are fundamental to crystal engineering and the design of materials with specific structural and physical properties.

The pyrazole ring is a versatile ligand in coordination and organometallic chemistry. nih.govresearchgate.net It readily coordinates to metal centers through its pyridine-like sp2 nitrogen atom. mdpi.com The presence of an additional amino group, as in 4-Amino-1H-pyrazol-1-ol, can further influence the coordination environment or participate in secondary interactions within the resulting complex.

Pyrazole-based ligands have been used to synthesize a wide variety of metal complexes, including mononuclear and polynuclear species. nih.govnih.gov Pincer-type ligands incorporating pyrazole units have shown significant utility, where the pyrazole's protic (N-H) group can be deprotonated to form stable pyrazolate bridges between metal centers. nih.gov This chemistry has been explored with numerous transition metals, including cadmium, copper, and iron, leading to complexes with interesting structural and electronic properties. nih.govresearchgate.net These organometallic complexes have applications in catalysis and materials chemistry. nih.govresearchgate.net

Application in Material Science Research

The unique properties of the aminopyrazole scaffold make it a valuable component in material science research, particularly in the development of new polymers and functional coatings. mdpi.comchemimpex.com

4-Amino-1H-pyrazole and its derivatives are utilized in the formulation of polymers and coatings. chemimpex.com Their incorporation into a polymer backbone can enhance material characteristics, leading to innovations in coatings and adhesives with improved durability and resistance to environmental factors. chemimpex.com The reactivity of the amino group allows it to be integrated into polymer chains through various polymerization techniques.

Furthermore, the development of cationic polymers, such as poly(β-amino alcohols), for use as coatings on biomedical devices highlights the value of amino-functionalized materials. nih.gov These polymers can be immobilized on negatively charged surfaces through electrostatic interactions under mild conditions. nih.gov The resulting coatings are often hydrophilic due to the presence of hydroxyl and amino groups, a characteristic known to reduce protein adsorption and cell adhesion. nih.gov By analogy, polymers derived from this compound could be explored for similar surface modification applications, leveraging the cationic potential of the amino group and the hydrophilicity imparted by the hydroxyl group.

Exploration of Photophysical Properties

The exploration of the photophysical properties of "this compound" is a niche area of research, with specific data for this compound not being extensively documented in publicly available scientific literature. However, the broader class of pyrazole derivatives is recognized for its versatile photophysical behavior, which suggests the potential of this compound as a building block in photoactive materials. Pyrazole-containing compounds, particularly those with conjugated systems, often exhibit unique and intrinsic photophysical properties that are valuable for the development of sensors and organic materials.

Generally, pyrazole derivatives are known to absorb light in the ultraviolet (UV) region. The presence of substituents on the pyrazole ring can significantly influence the absorption and emission characteristics. For instance, the introduction of aromatic or heteroaromatic groups can extend the π-conjugation, leading to a red-shift in the absorption and emission spectra. While specific data for this compound is not available, related aminopyrazole structures have been investigated. For example, some 5-aminopyrazole derivatives have been shown to possess tangible fluorescence properties, although they are considered to be less explored in this context.

The fluorescence quantum yield of pyrazole derivatives can vary widely, often depending on the specific substitution pattern and the solvent polarity. Some pyrazole-based dyes have been synthesized that exhibit good quantum yields, making them suitable for applications such as fluorescent labeling of biomolecules. For example, a novel fluorescent dye incorporating a pyrazole ring demonstrated an absorption maximum at 360 nm and an emission maximum at 497 nm, with a respectable quantum yield. Another study on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which are derived from 5-aminopyrazoles, showed that their absorption and emission maxima were sensitive to substituents at the 4-position, with quantum yields being influenced by these modifications.

Theoretical studies, such as those employing density functional theory (DFT), have been used to predict the photophysical properties of pyrazole derivatives. These computational methods help in understanding the electronic transitions and can estimate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting the photophysical behavior.

In the context of supramolecular chemistry, pyrazole-based ligands have been used to create metallosupramolecular structures with interesting photophysical properties, including potential applications in molecular light-emitting devices. The ability of the pyrazole core to act as a ligand for metal ions opens up possibilities for creating novel materials with tunable photophysical characteristics.

While direct experimental data on the photophysical properties of this compound is scarce, the established characteristics of the pyrazole family suggest that it holds potential as a scaffold for the design of new photoactive materials. Further research is required to specifically characterize its absorption, emission, and fluorescence quantum yield to fully understand its utility in advanced materials and supramolecular chemistry.

Table of Photophysical Data for Related Pyrazole Derivatives

Since specific data for this compound is not available, the following table presents data for other pyrazole derivatives mentioned in the literature to provide context for the photophysical properties of this class of compounds.

| Compound/Derivative Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Reference |

| Novel benzenamine fluorescent dye with pyrazole moiety | 360 | 497 | 0.379 | |

| Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines (general range) | 361-399 | 392-429 | 0.120-0.153 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Amino-1H-pyrazol-1-ol, and how do reaction conditions influence yield and purity?